molecular formula C8H12IN3O3 B028576 1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE CAS No. 19765-06-1

1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE

Cat. No.: B028576
CAS No.: 19765-06-1
M. Wt: 325.1 g/mol
InChI Key: IGUWYUDXYJAZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an iodoethoxyethyl group at position 1, a methyl group at position 2, and a nitro group at position 4. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodoethoxyethyl group can be substituted with other nucleophiles.

    Substitution: The methyl group at position 2 can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for imidazole ring formation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted imidazoles with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodoethoxyethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Imidazole, 1-((2-ethoxy)ethyl)-2-methyl-4-nitro-
  • Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-4-nitro-
  • Imidazole, 1-((2-bromoethoxy)ethyl)-2-methyl-4-nitro-

Uniqueness

Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is unique due to the presence of the iodoethoxyethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, enhancing the compound’s efficacy in various applications .

Properties

CAS No.

19765-06-1

Molecular Formula

C8H12IN3O3

Molecular Weight

325.1 g/mol

IUPAC Name

1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole

InChI

InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3

InChI Key

IGUWYUDXYJAZMX-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1CCOCCI)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1CCOCCI)[N+](=O)[O-]

19765-06-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.